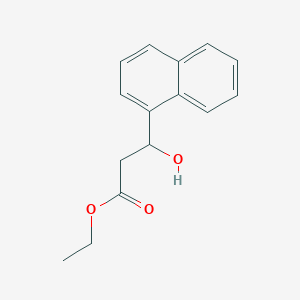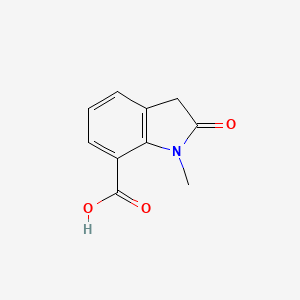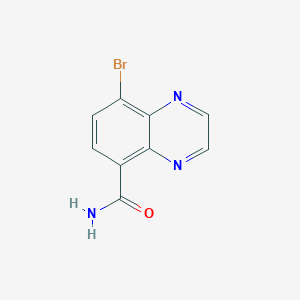
8-Bromoquinoxaline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoquinoxaline-5-carboxamide is a chemical compound with the molecular formula C₉H₆BrN₃O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 8-Bromoquinoxaline-5-carboxamide typically involves the amidation of quinoxaline-5-carboxylic acid with a brominating agent. One common method includes the reaction of quinoxaline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with ammonia or an amine to yield the carboxamide . Industrial production methods may involve catalytic amidation processes to enhance yield and efficiency .
Chemical Reactions Analysis
8-Bromoquinoxaline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to quinoxaline-5-carboxamide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various quinoxaline derivatives with different functional groups .
Scientific Research Applications
8-Bromoquinoxaline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 8-Bromoquinoxaline-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like BAX and Caspase-3 .
Comparison with Similar Compounds
8-Bromoquinoxaline-5-carboxamide can be compared with other quinoxaline derivatives such as:
2,3-Dihydroxyquinoxaline-5-carboxamide: Known for its antibacterial activity.
2,3-Dimethoxyquinoxaline-5-carboxamide: Studied for its potential as an anticancer agent.
Quinoxaline-5-carboxylic acid: A precursor in the synthesis of various quinoxaline derivatives.
The uniqueness of this compound lies in its bromine substitution, which enhances its reactivity and potential biological activities compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C9H6BrN3O |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
8-bromoquinoxaline-5-carboxamide |
InChI |
InChI=1S/C9H6BrN3O/c10-6-2-1-5(9(11)14)7-8(6)13-4-3-12-7/h1-4H,(H2,11,14) |
InChI Key |
LPMQJXFOHDRJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)N)N=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


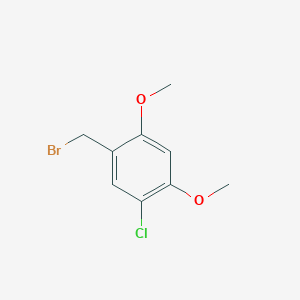
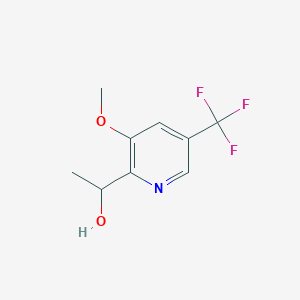

![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
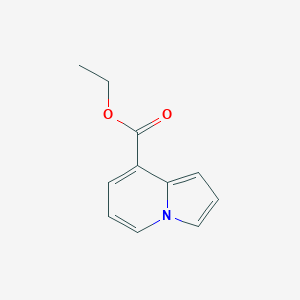
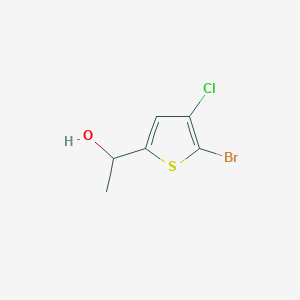
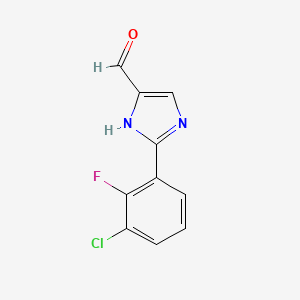
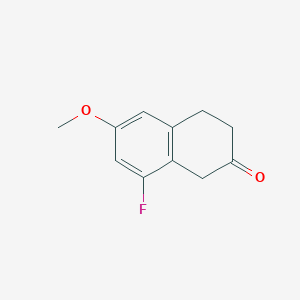
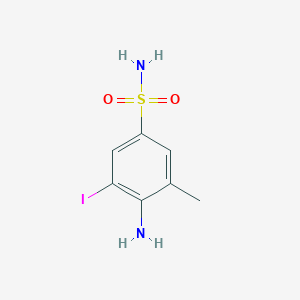
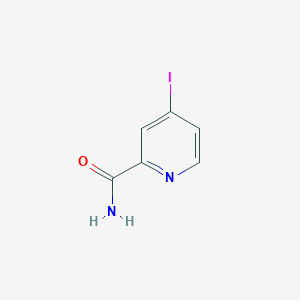
![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)
